N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide
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Description
“N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are heterocyclic organic compounds that possess a wide range of properties and applications . They are known for their optical properties, coordination properties, and electron acceptor properties . Benzothiazoles have been used in the treatment of various diseases such as cancer, bacterial infections, convulsions, diabetes, and fungal infections .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling reactions and treatment with various reagents . For instance, the obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Mechanism of Action
Target of Action
The primary targets of N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
The exact mode of action of This compound It’s known that benzothiazole derivatives can inhibit cox-1 and cox-2 enzymes , which are involved in inflammation processes.
Biochemical Pathways
The biochemical pathways affected by This compound It’s known that benzothiazole derivatives can inhibit cox-1 and cox-2 enzymes , which are involved in the synthesis of prostaglandins, key mediators of inflammation.
Result of Action
The molecular and cellular effects of This compound Benzothiazole derivatives have been reported to show inhibition of cox-1 and cox-2 enzymes , which could result in reduced inflammation.
Properties
IUPAC Name |
N-[2-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-17(10-20-18(24)13-6-2-1-3-7-13)22-11-14(12-22)25-19-21-15-8-4-5-9-16(15)26-19/h1-9,14H,10-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQLCLJIZXGQMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CNC(=O)C2=CC=CC=C2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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